molecular formula C11H7ClN2O2 B1599222 4-(6-chloropyridazin-3-yl)benzoic Acid CAS No. 845827-17-0

4-(6-chloropyridazin-3-yl)benzoic Acid

Cat. No. B1599222
M. Wt: 234.64 g/mol
InChI Key: KFIYDCWKTZPYHH-UHFFFAOYSA-N
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Description

“4-(6-chloropyridazin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C11H7ClN2O2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “4-(6-chloropyridazin-3-yl)benzoic Acid” consists of a benzoic acid group attached to a 6-chloropyridazin-3-yl group . Further details about its structure are not available in the resources .


Chemical Reactions Analysis

Specific chemical reactions involving “4-(6-chloropyridazin-3-yl)benzoic Acid” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(6-chloropyridazin-3-yl)benzoic Acid” are not fully detailed in the available resources. It has a molecular weight of 234.64 g/mol. More specific properties like melting point, boiling point, solubility, etc., are not mentioned in the resources .

Scientific Research Applications

Corrosion Inhibition

4-(6-chloropyridazin-3-yl)benzoic acid (P3) has been studied for its effects on the electrochemical dissolution of mild steel in 1 M HCl. Research indicates that compounds like P3 act as mixed-type inhibitors, reducing steel corrosion through a charge transfer process. The pyridazine ring in P3 is actively involved in the inhibition process, interacting chemically with mild steel surfaces. This research suggests potential applications of P3 in protecting metal surfaces from corrosion in acidic environments (Mashuga, Olasunkanmi, & Ebenso, 2017).

Antimicrobial Activity

Another study explored the synthesis and reactions of novel indolylpyridazinone derivatives, including compounds related to 4-(6-chloropyridazin-3-yl)benzoic acid. The antimicrobial activity of these derivatives was investigated, suggesting potential applications in developing new antimicrobial agents (Abubshait, 2007).

Photophysical Studies

In the realm of photophysical research, studies have been conducted on fluorescent probes for detecting reactive oxygen species. While not directly involving 4-(6-chloropyridazin-3-yl)benzoic acid, these studies highlight the importance of benzoic acid derivatives in developing tools for biological and chemical applications, particularly in the detection of highly reactive oxygen species (Setsukinai et al., 2003).

Luminescence and Magnetism

Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including compounds similar to 4-(6-chloropyridazin-3-yl)benzoic acid, has been conducted. These studies focus on the synthesis, crystal structures, and photophysical properties of these polymers, offering insights into their potential applications in areas like luminescence and magnetism (Sivakumar et al., 2011).

Safety And Hazards

The safety and hazards associated with “4-(6-chloropyridazin-3-yl)benzoic Acid” are not explicitly mentioned in the available resources .

Future Directions

The future directions for “4-(6-chloropyridazin-3-yl)benzoic Acid” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-(6-chloropyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIYDCWKTZPYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423337
Record name 4-(6-chloropyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-chloropyridazin-3-yl)benzoic Acid

CAS RN

845827-17-0
Record name 4-(6-chloropyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ME Mashuga, LO Olasunkanmi, EE Ebenso - Journal of Molecular Structure, 2017 - Elsevier
The effects of four pyridazine derivatives namely, 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile (P1), 3-(6-chloro-3-pyridazinyl)-1H-indole (P2), 4-(6-chloropyridazin-3-yl)benzoic acid (…
Number of citations: 92 www.sciencedirect.com
W Li, W Luo, X Yu, C Ma, Y Xiong, B Tan… - Journal of Molecular …, 2022 - Elsevier
In this work, a new anti-corrosion regent 3-chloro-6-mercaptopyridazine (CMP) for copper in 0.5 MH 2 SO 4 solution is developed for the first time. Various electrochemical methods …
Number of citations: 9 www.sciencedirect.com
U Eduok - International Journal of Electrochemical Science, 2020 - Elsevier
The present study theoretically investigates the molecular properties of two pyridazine derivatives (5-benzyl-6-methyl pyridazine-3-one, PO and 5-benzyl-6-methyl pyridazine-3-thione, …
Number of citations: 3 www.sciencedirect.com
OF Akinyele, AS Adekunle, AA Akinmuyisitan… - Results in Surfaces and …, 2023 - Elsevier
The azo dye ((E)-1-(2-((2,4-dimethoxyphenyl)diazenyl)phenyl)-2-hydroxy-2-phenylethan-1-one) (DPP) was synthesized and characterized using spectroscopic techniques. The …
Number of citations: 0 www.sciencedirect.com
TW Quadri, LO Olasunkanmi, ED Akpan… - Materials Today …, 2022 - Elsevier
Twenty pyridazine derivatives with previously reported experimental data were utilized to develop predictive models for the anticorrosion abilities of pyridazine-based compounds. The …
Number of citations: 26 www.sciencedirect.com
M Driouch, J Lazrak, Z Bensouda, A Elhaloui, M Sfaira… - Heliyon, 2020 - cell.com
Statistical modeling of the corrosion inhibition process by twenty-one pyridazine derivatives for mild steel in acidic medium was investigated by the quantitative structure property …
Number of citations: 20 www.cell.com
OF Akinyele, AS Adekunle, AA Akinmuyisitan… - researchgate.net
The azo dye,((E)-1-(2-((2, 4-dimethoxyphenyl) diazenyl) phenyl)-2-hydroxy-2-phenylethan-1-one)(DPP) was synthesized and characterized using spectroscopic techniques. The …
Number of citations: 2 www.researchgate.net

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